
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H21N7O4S and its molecular weight is 443.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring connected to a pyridazine moiety and a sulfonamide group, which contributes to its biological activity. The structural formula can be summarized as follows:
This structure allows for multiple interactions with biological targets, enhancing its potential as a therapeutic agent.
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. Triazoles have been shown to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. They function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is critical for treating fungal infections, particularly in immunocompromised patients .
3. Anticancer Potential
The compound's structure suggests potential anticancer activity through various mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have highlighted the efficacy of triazole derivatives in targeting cancer cell lines and inhibiting tumor growth .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
- Targeting Signaling Pathways : It could modulate signaling pathways involved in cell survival and proliferation, particularly in cancer cells.
Case Studies
Several studies have investigated the biological activity of similar triazole compounds:
- Antimicrobial Efficacy Study : A study evaluated a series of triazole derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae, revealing that modifications in the side chains significantly enhanced antimicrobial potency .
- Anticancer Activity Assessment : Research on triazole-based compounds demonstrated their ability to induce apoptosis in human cancer cell lines through activation of caspase pathways .
Data Summary
Activity Type | Target Organisms/Cells | MIC (μg/mL) | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.125 - 8 | Enzyme Inhibition |
Antifungal | Candida albicans | 0.5 - 10 | Ergosterol Synthesis Inhibition |
Anticancer | Various Cancer Cell Lines | Varies | Apoptosis Induction |
Wissenschaftliche Forschungsanwendungen
The synthesis of this compound involves multi-step reactions that typically utilize pyridazine and triazole derivatives as starting materials. The synthetic routes often include the formation of sulfonamide linkages, which are crucial for enhancing biological activity.
Antifungal Activity
Research has indicated that compounds containing triazole and pyridazine structures exhibit antifungal properties. A study demonstrated that similar compounds showed greater efficacy against Candida albicans compared to standard treatments like fluconazole . The presence of the triazole ring is particularly significant, as it is known to disrupt fungal cell membrane synthesis.
Antimicrobial Potential
The compound's structure suggests potential antimicrobial activity. Related compounds have been synthesized and evaluated for their effectiveness against various bacterial strains. For instance, derivatives of pyridine-sulfonamide have exhibited promising results against Geotrichum and Rhodotorula species .
Antiparasitic Properties
Triazole derivatives have been investigated for their antiparasitic effects, particularly against protozoan infections such as those caused by Trichomonas vaginalis. In silico studies suggest that compounds similar to N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide could possess significant antiprotozoal activity .
Cancer Research
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Studies indicate that sulfonamide derivatives can interfere with the metabolic pathways of cancer cells, potentially leading to reduced tumor growth .
Case Study 1: Synthesis and Evaluation of Antifungal Activity
A series of novel pyridine-sulfonamide derivatives were synthesized and tested against fungal strains isolated from patients with mycosis. The results indicated that several compounds demonstrated MIC values ≤ 25 µg/mL against Candida species, suggesting a robust antifungal profile .
Case Study 2: In Silico Analysis for Antiparasitic Activity
In silico modeling was conducted on a range of triazole derivatives to predict their activity against Trichomonas vaginalis. The computational analysis indicated favorable binding affinities, supporting further experimental validation .
Eigenschaften
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4S/c27-18-8-7-17(26-14-20-13-22-26)23-25(18)12-9-21-19(28)15-3-5-16(6-4-15)31(29,30)24-10-1-2-11-24/h3-8,13-14H,1-2,9-12H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLLZROEEBETFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.